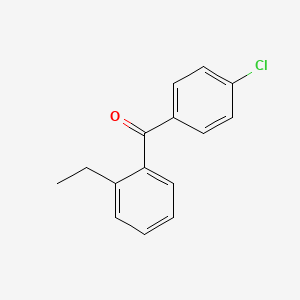

4-Chloro-2'-ethylbenzophenone

Description

Overview of Benzophenone (B1666685) Scaffold in Modern Organic Chemistry

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a fundamental and ubiquitous structure in organic chemistry. nih.govrsc.org This core, with the chemical formula (C₆H₅)₂CO, is the simplest diarylketone and serves as a widely used building block for more complex molecules. wikipedia.org Its prevalence is noted in numerous naturally occurring molecules that exhibit a range of biological activities. nih.govresearchgate.net

The utility of the benzophenone framework extends into various scientific domains. In photochemistry, it is a common photosensitizer, capable of absorbing UV light and transferring the energy, which is a critical function in applications like UV-curing for inks and coatings. wikipedia.orgresearchgate.net Furthermore, its structural motif is integral to the design of organic light-emitting diodes (OLEDs), where it can function as a core for synthesizing organic semiconductors. preprints.orgmdpi.com The ability to undergo various chemical reactions, such as Friedel-Crafts acylation, allows for the synthesis of a vast number of derivatives, making it a cornerstone in synthetic organic chemistry. nih.govwikipedia.org

Significance of Halogenated and Alkyl-Substituted Benzophenones in Contemporary Research

The introduction of halogen and alkyl substituents onto the benzophenone scaffold significantly alters its physicochemical properties, opening new avenues for research and application. Halogenation, the addition of atoms like chlorine, and alkylation, the addition of groups like ethyl, modify the electronic and steric characteristics of the molecule. These modifications can influence the molecule's reactivity, solubility, and interaction with biological targets. researchgate.net

For instance, halogenated benzophenones are crucial intermediates in the synthesis of various materials and pharmaceuticals. The presence of a halogen atom can enhance the electrophilicity of the molecule and in some cases, its metabolic resistance. Chloro-substituted benzophenones, in particular, have been investigated for their anti-inflammatory properties. nih.gov Research has shown that the position and nature of the substituent on the phenyl rings can lead to varied biological effects. nih.gov Alkyl-substituted benzophenones are also of interest, with studies exploring their synthesis and photophysical properties. oregonstate.edu The combination of both halogen and alkyl groups on the same benzophenone molecule, as seen in 4-Chloro-2'-ethylbenzophenone, creates a unique set of properties that are a subject of ongoing research.

Research Landscape of this compound and Analogues

This compound is a specific substituted benzophenone derivative that features a chlorine atom at the 4-position of one phenyl ring and an ethyl group at the 2'-position of the other. While specific research on this compound is not as extensive as for some other benzophenone derivatives, its synthesis and properties can be understood in the context of related compounds.

The synthesis of such substituted benzophenones is typically achieved through a Friedel-Crafts acylation reaction. oregonstate.edu This would likely involve the reaction of 4-chlorobenzoyl chloride with ethylbenzene (B125841) in the presence of a Lewis acid catalyst like aluminum chloride.

Analogues of this compound have been a subject of various studies. For example, research on other ortho-substituted benzophenones, such as o-fluorinated benzophenones, has been conducted to explore their enantioselective reduction to form optically active benzhydrols, which are important frameworks for pharmaceuticals. acs.org Studies on other chloro- and alkyl-substituted benzophenones, like 4-chloro-4'-ethylbenzophenone (B1302642) and 4-bromo-4'-propylbenzophenone, have focused on their photophysical properties and synthesis. oregonstate.edu The analogue 4-Chloro-4'-hydroxybenzophenone is a known impurity of the drug fenofibrate (B1672516) and is used in the synthesis of polymers. preprints.orgchemicalbook.com

The properties of this compound are presented in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₁₃ClO |

| Molecular Weight | 244.71 g/mol |

| InChI Key | ADPHPDCYFIYWBH-UHFFFAOYSA-N |

| CAS Number | 951884-74-5 |

The research on analogues provides a foundation for understanding the potential applications and chemical behavior of this compound. Further investigation into this specific compound could reveal unique properties stemming from the interplay of its chloro and ethyl substituents.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTVNRGQEAYCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273437 | |

| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-76-7 | |

| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Ethylbenzophenone

Classical Approaches: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains a fundamental and widely practiced method for the synthesis of aryl ketones. thieme.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst. iitk.ac.in

Synthesis from Ethylbenzene (B125841) and 4-Chlorobenzoyl Chloride

The direct synthesis of 4-Chloro-2'-ethylbenzophenone via Friedel-Crafts acylation involves the reaction between ethylbenzene and 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this reaction, the 4-chlorobenzoyl chloride is the acylating agent, and ethylbenzene serves as the aromatic substrate.

The ethyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group. oregonstate.edu Consequently, the acylation of ethylbenzene produces a mixture of isomers. The incoming acyl group will attach at the positions most electronically activated by the ethyl group, which are the ortho (2') and para (4') positions. The reaction, therefore, yields both this compound (the ortho product) and 4-Chloro-4'-ethylbenzophenone (B1302642) (the para product). Due to steric hindrance from the adjacent ethyl group, the para isomer is typically the major product. thieme.comoregonstate.edu

Reaction Scheme: Ethylbenzene + 4-Chlorobenzoyl Chloride --(AlCl₃)--> this compound + 4-Chloro-4'-ethylbenzophenone + HCl

Optimization of Reaction Conditions and Yields

Optimizing the Friedel-Crafts acylation for a specific isomer like this compound involves careful control of reaction parameters to maximize yield and selectivity. Key variables include the choice of catalyst, solvent, temperature, and reaction time. scribd.com A significant drawback of the classical approach is the need for stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst. thieme.com This is because the catalyst, typically AlCl₃, forms a strong complex with the resulting ketone product, rendering it inactive. wikipedia.org This necessitates a hydrolytic workup to release the product, which destroys the catalyst and generates substantial corrosive waste. thieme.com

Modern optimization strategies focus on overcoming these limitations. Research into the synthesis of related compounds, such as 4-Chloro-4'-hydroxybenzophenone, has demonstrated the efficacy of using eco-compatible solid acid catalysts. For instance, montmorillonite (B579905) K-10 clay supported with metal chlorides (e.g., Fe³⁺) has been shown to be a highly efficient and reusable catalyst, achieving yields as high as 97% under optimized conditions. ijraset.com Such heterogeneous catalysts simplify product purification and reduce hazardous waste, aligning with the principles of green chemistry. ijraset.com

Catalyst Systems in Friedel-Crafts Reactions for Benzophenone (B1666685) Synthesis

A variety of catalyst systems have been developed for Friedel-Crafts acylation beyond the traditional aluminum chloride. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and substrate scope.

Lewis Acids: This is the most common class of catalysts. Besides AlCl₃, other Lewis acids like iron(III) chloride (FeCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) are frequently used. nih.govbeilstein-journals.org Their primary function is to generate the highly electrophilic acylium ion from the acyl chloride, which then attacks the aromatic ring. thieme.com As noted, their tendency to complex with the ketone product is a major operational disadvantage. wikipedia.org

Brønsted Acids: Strong Brønsted acids, including hydrofluoric acid (HF) and sulfuric acid (H₂SO₄), can also catalyze the reaction. nih.gov However, their highly corrosive nature and the environmental hazards they pose often limit their practical application. ijraset.com

Solid Acid Catalysts: To address the environmental and practical issues of homogeneous catalysts, various solid acid catalysts have been explored. These include zeolites, metal oxides, and clays. ijraset.com These materials are often more stable, less corrosive, and can be easily separated from the reaction mixture and potentially reused, making them attractive for industrial-scale synthesis.

| Catalyst Type | Examples | Role | Key Disadvantage |

|---|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Generates acylium ion | Requires stoichiometric amounts; corrosive waste thieme.comwikipedia.org |

| Brønsted Acids | HF, H₂SO₄ | Protonates acylating agent | Highly corrosive and hazardous ijraset.comnih.gov |

| Solid Acids | Zeolites, K-10 Clay | Provides reusable acidic sites | Can have lower activity than strong Lewis acids |

Emerging Synthetic Strategies for Benzophenone Derivatives

Recent advancements in synthetic chemistry have introduced novel methodologies that offer significant advantages over classical Friedel-Crafts reactions, including milder reaction conditions, higher yields, and improved environmental profiles.

Application of Ionic Liquids in Acylation Reactions

Ionic liquids (ILs) have emerged as a promising class of "green" solvents and catalysts for a wide range of chemical transformations, including Friedel-Crafts acylation. beilstein-journals.org These salts, which are liquid at or near room temperature, can act as both the reaction medium and the Lewis acid catalyst, eliminating the need for volatile organic solvents and traditional corrosive catalysts. researchgate.net

Several studies have demonstrated the successful synthesis of benzophenone derivatives using Lewis acidic ionic liquids. For example, chloroaluminate ILs were among the first to be used, acting as both solvent and catalyst. beilstein-journals.org More advanced and stable systems, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) combined with a Lewis acid like FeCl₃, AlCl₃, or ZnCl₂, have shown high catalytic activity. researchgate.netresearchgate.net Research has indicated that BmimCl–FeCl₃ can provide excellent product yields (up to 97%) in short reaction times. researchgate.net The key advantages of using ILs include high efficiency, simple product isolation procedures, and the potential for catalyst/solvent recyclability, which significantly reduces waste. researchgate.netliv.ac.uk

| Ionic Liquid System | Reactants | Yield | Reference |

|---|---|---|---|

| BmimCl–FeCl₃ | Benzene and Benzoyl Chloride | 97% | researchgate.net |

| BmimCl–AlCl₃ | Benzene and Benzoyl Chloride | 95% | researchgate.net |

| BmimCl–ZnCl₂ | Benzene and Benzoyl Chloride | 85% | researchgate.net |

| Cu(OTf)₂ in [bmim][BF₄] | Anisole and Benzoyl Chloride | Quantitative | liv.ac.uk |

Other Advanced Coupling Reactions for Analogous Structures (e.g., Buchwald-Hartwig, Suzuki coupling)

Modern palladium-catalyzed cross-coupling reactions provide powerful and versatile alternatives for the construction of carbon-carbon and carbon-heteroatom bonds, including the diaryl ketone framework of benzophenones. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki coupling reaction is a robust method for forming C-C bonds. In the context of benzophenone synthesis, it can be adapted to couple an aroyl chloride with an arylboronic acid. For the synthesis of this compound, this would hypothetically involve the palladium-catalyzed reaction of 4-chlorobenzoyl chloride with 2-ethylphenylboronic acid. Recent developments have produced highly active palladium precatalysts that enable such transformations to occur under mild conditions with low catalyst loadings, offering excellent functional group tolerance. nih.govorgsyn.org

Buchwald-Hartwig Amination and Related Couplings: While the Buchwald-Hartwig amination is primarily known for the formation of carbon-nitrogen bonds, the extensive research in this field has spurred the development of related palladium-catalyzed systems for a wide array of bond formations. wikipedia.org This includes the synthesis of ketones from alternative starting materials. For example, Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig-type reactions involving the C(acyl)-O bond cleavage of aryl esters have been developed as a novel route to aryl ketones. nih.gov These methods expand the toolkit available to synthetic chemists, allowing for the strategic construction of benzophenone structures from a wider variety of precursors and often with greater precision and milder conditions than traditional methods. mdpi.comwikipedia.org

Purification and Isolation Techniques in Benzophenone Synthesis

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the effective purification and isolation of the final product from the crude reaction mixture. Post-synthesis work-up is critical to remove unreacted starting materials, catalysts, solvents, and any by-products, such as isomers formed during the reaction. The choice of purification technique is dictated by the physical properties of this compound (a ketone), the nature of the impurities, and the desired final purity. Standard laboratory procedures for substituted benzophenones typically involve a combination of extraction, washing, crystallization, chromatography, and distillation.

Initial Work-up: Extraction and Washing

Following the completion of a Friedel-Crafts acylation reaction, the initial step in isolating the crude product often involves quenching the reaction mixture, typically with a cold, dilute acid solution like hydrochloric acid (HCl). patsnap.comgoogleapis.com This step neutralizes the Lewis acid catalyst (e.g., aluminum chloride) and separates it into the aqueous phase.

The crude this compound is then typically extracted from the aqueous layer using a water-immiscible organic solvent. The choice of solvent is crucial and is based on the solubility of the product and its immiscibility with water. Common solvents used for extracting benzophenone derivatives include dichloromethane (B109758) and ethyl acetate. patsnap.comresearchgate.net The resulting organic layer is subsequently washed to remove residual impurities. A typical washing sequence might include:

A wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

A wash with a dilute base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to remove acidic impurities. googleapis.com

A final wash with brine (saturated sodium chloride solution) to reduce the amount of dissolved water in the organic phase before drying.

After washing, the organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. patsnap.com The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude solid or oil product.

Crystallization

Crystallization is a primary and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For a successful recrystallization, the compound should be highly soluble in the solvent at an elevated temperature but sparingly soluble at a lower temperature.

While specific recrystallization data for this compound is not extensively detailed in the available literature, common solvents and solvent systems used for substituted benzophenones provide a strong basis for its purification. The selection of an appropriate solvent is often determined empirically.

Chromatography

For mixtures that are difficult to separate by crystallization, particularly those containing isomeric impurities, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase while being moved through it by a mobile phase.

For this compound, a normal-phase column chromatography setup is typically employed.

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for benzophenones due to its polarity and effectiveness in separating compounds of moderate polarity. researchgate.net

Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The polarity of the eluent is adjusted to control the retention time of the compounds on the column.

Vacuum Distillation

If this compound is a liquid or a low-melting solid, or if impurities are non-volatile, vacuum distillation can be an effective purification method. google.com By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point. The effectiveness of this method depends on a significant difference in boiling points between the product and its impurities. For substituted benzophenones, which often have high boiling points, this is a particularly suitable technique. google.com Key parameters for this method would include the distillation temperature and the vacuum pressure, which would need to be determined experimentally to achieve efficient separation.

Spectroscopic and Photophysical Investigations of 4 Chloro 2 Ethylbenzophenone

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure and functional groups present in 4-Chloro-2'-ethylbenzophenone. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the ethyl group. The protons on the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.4-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The four protons on the 2'-ethylphenyl ring would present a more complex splitting pattern in the aromatic region (likely δ 7.2-7.8 ppm) due to their distinct chemical environments. The ethyl group would give rise to a quartet for the methylene (-CH₂) protons (around δ 2.7-2.9 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.2-1.4 ppm), with the splitting arising from coupling with the adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around δ 195-197 ppm. The aromatic region would display multiple signals for the twelve aromatic carbons. The carbon atoms directly bonded to the chlorine and the carbonyl group, as well as the substituted carbon of the ethylphenyl ring, would have distinct chemical shifts influenced by the electronic effects of the substituents. The aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (4-chlorophenyl) | 7.4 - 7.8 | Doublet, Doublet |

| Aromatic (2'-ethylphenyl) | 7.2 - 7.8 | Multiplet |

| Methylene (-CH₂) | 2.7 - 2.9 | Quartet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 197 |

| Aromatic (C-Cl) | 138 - 140 |

| Aromatic (C-C=O) | 135 - 138 |

| Aromatic (CH) | 128 - 133 |

| Methylene (-CH₂) | 28 - 32 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which for conjugated ketones like benzophenones, typically appears in the range of 1650-1670 cm⁻¹ chegg.comreddit.com. The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically around 1090 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650 - 1670 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₁₅H₁₃ClO), the molecular weight is 244.72 g/mol calpaclab.com. The mass spectrum would show a molecular ion peak (M⁺) at m/z 244 and an M+2 peak at m/z 246 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways for benzophenones include the formation of benzoyl cations. Expected key fragments would include the 4-chlorobenzoyl cation at m/z 139/141 and the 2-ethylbenzoyl cation at m/z 133. Further fragmentation of these ions would lead to other characteristic peaks.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z |

|---|---|

| [C₁₅H₁₃³⁵ClO]⁺ (Molecular Ion) | 244 |

| [C₁₅H₁₃³⁷ClO]⁺ (Isotope Peak) | 246 |

| [C₇H₄³⁵ClO]⁺ (4-chlorobenzoyl) | 139 |

| [C₇H₄³⁷ClO]⁺ (4-chlorobenzoyl isotope) | 141 |

| [C₉H₉O]⁺ (2-ethylbenzoyl) | 133 |

| [C₆H₄Cl]⁺ | 111/113 |

| [C₇H₇]⁺ | 91 |

Photophysical Behavior and Excited State Dynamics

The photophysical properties of benzophenone (B1666685) and its derivatives are of great interest, largely governed by the nature of their low-lying electronic excited states.

Electronic Transitions: n-π and π-π Characterization**

The ultraviolet-visible (UV-Vis) absorption spectrum of benzophenones is characterized by two main types of electronic transitions: n-π* and π-π* transitions scialert.net.

The n-π transition* involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is typically weak (low molar absorptivity) and appears at longer wavelengths. For benzophenone, this band is often observed around 330-350 nm scialert.net.

The π-π transition* involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system. This transition is generally strong (high molar absorptivity) and occurs at shorter wavelengths, typically around 250 nm for benzophenone scialert.net.

In this compound, the presence of the chloro and ethyl substituents on the phenyl rings is expected to cause shifts in the positions and intensities of these absorption bands compared to the parent benzophenone molecule.

Solvent Effects on Absorption and Emission Spectra

The polarity of the solvent can significantly influence the electronic absorption and emission spectra of molecules like this compound, and this solvatochromism can be used to identify the nature of the electronic transitions scialert.netnih.gov.

For n-π transitions*, an increase in solvent polarity typically leads to a blue shift (hypsochromic shift) to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom in the ground state through interactions like hydrogen bonding, thus increasing the energy required for the transition scialert.net.

Conversely, for π-π transitions, an increase in solvent polarity usually results in a red shift (bathochromic shift) to longer wavelengths. This occurs because the excited state of a π-π transition is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, which lowers the energy gap for the transition scialert.net.

Studying the absorption spectrum of this compound in a series of solvents with varying polarities, such as hexane (non-polar) and ethanol (polar), would allow for the experimental confirmation of the n-π* and π-π* transitions based on the direction of the spectral shifts. The emission properties, particularly phosphorescence from the triplet state, are also known to be sensitive to the solvent environment rsc.org.

Vibrational Fine Structure Analysis

The most prominent vibrational feature in the infrared (IR) and Raman spectra of benzophenones is the carbonyl (C=O) stretching vibration. For unsubstituted benzophenone, this mode typically appears in the range of 1660-1740 cm⁻¹. The exact frequency is sensitive to the electronic effects of substituents on the phenyl rings. In a study of bromo-substituted benzophenones, it was observed that an increase in the distance of the bromine atom from the carbonyl group leads to a decrease in the C=O stretching frequency. aip.org For instance, the Q(C=O) stretching vibration shifts from 1659.4 cm⁻¹ in 2-bromobenzophenone to 1648.5 cm⁻¹ in 4-bromobenzophenone as observed in their FT-IR spectra. aip.org This suggests that the position of the substituent significantly influences the electronic environment of the carbonyl group.

For this compound, one would expect the C=O stretching frequency to be influenced by both the electron-withdrawing chloro group at the 4-position and the electron-donating ethyl group at the 2'-position. The chloro group would tend to increase the frequency, while the ethyl group would have a slight decreasing effect. The final observed frequency would be a result of the interplay of these opposing electronic effects, as well as steric factors introduced by the ethyl group.

Other characteristic vibrational modes would include C-H stretching vibrations from the aromatic rings and the ethyl group, C=C stretching vibrations of the phenyl rings, and vibrations associated with the C-Cl bond. Low-frequency Raman spectroscopy on bromo-substituted benzophenones has shown that lattice vibrations are shifted to lower frequencies compared to pure benzophenone, indicating that the substituent's position and nature affect the crystal packing and intermolecular interactions. aip.org

A comprehensive vibrational fine structure analysis would typically involve both experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, and computational methods such as Density Functional Theory (DFT) calculations. DFT studies on substituted benzophenones have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data, aiding in the assignment of complex vibrational modes.

Table 1: Expected Vibrational Modes for this compound and their Approximate Frequency Ranges

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl Group | 3000 - 2850 |

| C=O Stretch | Carbonyl | 1680 - 1640 |

| C=C Stretch | Phenyl Rings | 1600 - 1450 |

| C-Cl Stretch | Chloro Group | 800 - 600 |

Intersystem Crossing Efficiency and Triplet State Formation in Benzophenone Systems

Benzophenone and its derivatives are well-known for their highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). For benzophenone itself, the quantum yield of triplet formation is nearly unity (~100%). edinst.com This high efficiency is a cornerstone of its rich photochemistry and its use as a photosensitizer. The ISC process in benzophenone is facilitated by spin-orbit coupling between the S₁(n,π) and a close-lying triplet state, often T₂(π,π), which is an El-Sayed allowed transition. Following this, rapid internal conversion populates the lowest triplet state, T₁(n,π*).

The introduction of substituents on the phenyl rings can influence the energies of the involved electronic states and, consequently, the ISC efficiency and triplet state properties. For this compound, the chloro and ethyl groups will modulate the energies of the n,π* and π,π* states. Electron-donating groups, like the ethyl group, tend to raise the energy of the n,π* state, while electron-withdrawing groups, such as the chloro group, can have a more complex influence depending on their position. Satisfactory Hammett correlations have been found for the triplet decay constants of para-substituted benzophenones, where electron-donating substituents increased the energy of the ³nπ* level. acs.org

Table 2: General Photophysical Properties of Substituted Benzophenones

| Property | General Observation for Substituted Benzophenones |

| Intersystem Crossing (ISC) Quantum Yield | Generally high, often approaching unity. |

| S₁ State Character | Typically n,π. |

| T₁ State Character | Typically n,π. |

| Influence of Substituents | Can alter the relative energies of n,π* and π,π* states, affecting ISC rates and triplet state lifetimes. |

Photoreactivity and Mechanistic Pathways

Photochemical Reduction Studies (e.g., Benzopinacol Formation)

The hallmark of benzophenone photochemistry is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol, to yield benzopinacol. This reaction proceeds via the excited triplet state of the benzophenone derivative. Upon absorption of UV light and subsequent intersystem crossing, the triplet-state this compound would abstract a hydrogen atom from the solvent.

The general mechanism for benzopinacol formation is as follows:

Excitation and Intersystem Crossing: The benzophenone derivative absorbs a photon and undergoes efficient intersystem crossing to its triplet state.

Hydrogen Abstraction: The triplet-state ketone abstracts a hydrogen atom from a suitable donor (e.g., isopropyl alcohol), forming a ketyl radical and a solvent-derived radical.

Dimerization: Two ketyl radicals then dimerize to form the corresponding benzopinacol.

For this compound, the expected product of this photoreduction would be the corresponding substituted benzopinacol, 1,2-bis(4-chlorophenyl)-1,2-bis(2-ethylphenyl)ethane-1,2-diol. The kinetics of the photoreduction are known to be dependent on the ring substituents. acs.orgnih.gov The stability of the resulting ketyl radical plays a crucial role in determining the reaction rate. acs.orgnih.gov

Radical Intermediates in Photoreactions

The primary radical intermediate in the photoreduction of this compound is the corresponding ketyl radical. This radical is formed through the hydrogen abstraction by the triplet-state ketone. The structure of this intermediate would be a diphenylmethyl radical derivative with a hydroxyl group on the central carbon, and the respective chloro and ethyl substituents on the phenyl rings.

In addition to the ketyl radical, the photoreaction also generates a radical from the hydrogen-donating solvent. For example, when using isopropyl alcohol, an α-hydroxyisopropyl radical is formed.

Table 3: Radical Intermediates in the Photoreduction of this compound

| Intermediate | Formation Pathway | Role in Reaction |

| This compound Triplet State | Intersystem crossing from the excited singlet state. | Initiates the hydrogen abstraction step. |

| This compound Ketyl Radical | Hydrogen abstraction from a donor solvent by the triplet state. | Dimerizes to form the final benzopinacol product. |

| Solvent-derived Radical (e.g., α-hydroxyisopropyl radical) | Loss of a hydrogen atom to the triplet-state ketone. | Can participate in secondary reactions. |

Quantum Efficiency Determinations in Photoreactions

The quantum efficiency (or quantum yield) of a photoreaction is a measure of the efficiency with which absorbed light produces a particular product. For the photoreduction of benzophenone, the quantum yield of benzophenone disappearance can be close to 2 under certain conditions. bgsu.edu This value greater than unity suggests a chain reaction mechanism where the solvent-derived radical can reduce a ground-state benzophenone molecule.

The determination of the quantum efficiency for the photoreduction of this compound would require careful experimental measurements. This typically involves irradiating a solution of the compound with monochromatic light of a known intensity and for a specific duration. The change in the concentration of the reactant or the formation of the product is then quantified using techniques such as UV-Vis spectroscopy or chromatography.

Substituents on the benzophenone ring are known to have a significant effect on the quantum yield of photoreduction. The electronic nature and position of the substituents can influence the efficiency of intersystem crossing, the rate of hydrogen abstraction by the triplet state, and the rates of competing deactivation pathways. While the specific quantum efficiency for the photoreduction of this compound is not reported in the available literature, studies on other substituted benzophenones indicate that both the rate and the activation energy of the reduction steps are sensitive to the substitution pattern. acs.orgnih.gov

Reactivity and Mechanistic Studies of 4 Chloro 2 Ethylbenzophenone

Organic Transformations and Functionalization

The chemical behavior of 4-Chloro-2'-ethylbenzophenone is characterized by reactions at the carbonyl group and the substituted aromatic rings.

The ketone carbonyl group is a primary site for nucleophilic addition and reduction reactions.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 4-chloro-2'-ethylbenzhydrol. This transformation can be achieved using various reducing agents, with the choice of reagent determining the stereochemical outcome and functional group tolerance. Common reducing agents include sodium borohydride (B1222165) in alcoholic solvents for a straightforward reduction. youtube.com Chiral reducing agents can be employed to achieve enantioselective reduction, yielding specific stereoisomers of the corresponding alcohol, a common strategy in the synthesis of pharmaceuticals.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. For instance, Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols. The specific nature of the organometallic reagent will determine the structure of the resulting alcohol.

Reductive Amination: this compound can undergo reductive amination to form the corresponding amine. This reaction typically proceeds via the in-situ formation of an imine or iminium ion, which is then reduced. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. masterorganicchemistry.com

A summary of expected reactions at the ketone carbonyl group is presented in Table 1.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol |

| Grignard Reaction | RMgX (e.g., CH3MgBr) | Tertiary Alcohol |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Alkene |

| Reductive Amination | Amine (RNH2), NaBH3CN | Secondary Amine |

The chloro and ethyl substituents on the aromatic rings provide further opportunities for functionalization.

Cross-Coupling Reactions: The chlorine atom on the benzoyl moiety can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can replace the chlorine atom with an aryl, heteroaryl, or vinyl group. mdpi.comharvard.edu

Heck Reaction: Palladium-catalyzed coupling with alkenes can introduce a substituted vinyl group at the position of the chlorine atom. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgjk-sci.com

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive towards nucleophilic aromatic substitution than their fluoro- or nitro-substituted counterparts, the presence of the electron-withdrawing benzoyl group can facilitate this reaction under certain conditions, particularly with strong nucleophiles at elevated temperatures. pressbooks.publibretexts.orgwikipedia.orgmasterorganicchemistry.com

Benzylic Functionalization: The ethyl group on the other aromatic ring has a reactive benzylic position (the carbon atom attached to the aromatic ring). This position is susceptible to radical halogenation, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a bromine atom. This halogenated intermediate can then undergo further substitution or elimination reactions. Additionally, the benzylic position can be oxidized under specific conditions to a ketone or a carboxylic acid. nih.govrsc.org

Table 2 summarizes potential reactions at the substituent sites.

| Substituent | Reaction Type | Reagent(s) | Product Type | | --- | --- | --- | | Chloro | Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | Biaryl derivative | | Chloro | Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkene derivative | | Chloro | Buchwald-Hartwig Amination | R2NH, Pd catalyst, Base | Aryl amine derivative | | Ethyl | Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | Bromoethyl derivative | | Ethyl | Benzylic Oxidation | Oxidizing agent (e.g., KMnO4) | Acetophenone or benzoic acid derivative |

Mechanistic Probes and Reaction Kinetics

In the context of cross-coupling reactions, the electronic nature of the substituents can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. For instance, in Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the order I > Br > Cl, with chlorides often requiring more specialized catalyst systems for efficient reaction. libretexts.org

Derivatization Strategies for this compound Backbone

The various reactive sites on the this compound molecule allow for a multitude of derivatization strategies. A synthetic chemist could selectively target one functional group while preserving the others, or perform sequential modifications to build more complex molecular architectures.

For example, the ketone could first be protected as a ketal. Subsequently, the chloro group could be subjected to a Suzuki-Miyaura coupling to introduce a new aromatic ring. This could be followed by deprotection of the ketone, which could then be converted to a different functional group, such as an oxime or a hydrazone. In a different synthetic route, the benzylic position of the ethyl group could be functionalized first, followed by reactions at the ketone or the chloro-substituted ring.

These derivatization strategies are central to the use of such molecules as building blocks in medicinal chemistry and materials science, where precise control over the molecular structure is crucial for achieving desired biological activities or physical properties. nih.gov

Computational and Theoretical Chemistry of 4 Chloro 2 Ethylbenzophenone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of 4-Chloro-2'-ethylbenzophenone, providing a basis for understanding its chemical behavior and spectroscopic properties.

Density Functional Theory (DFT) Studies for Molecular Conformation and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies are instrumental in determining the most stable molecular conformation of this compound. These calculations involve optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. The resulting conformation is influenced by the steric and electronic effects of the chloro and ethyl substituents on the benzophenone (B1666685) framework.

Vibrational analysis, also performed using DFT, predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. For substituted benzophenones, characteristic vibrational modes include the C=O stretching frequency, which is sensitive to the electronic nature of the substituents, as well as various C-H and C-C stretching and bending modes of the phenyl rings. scialert.netresearchgate.net

Table 1: Selected Calculated Vibrational Frequencies for a Representative Substituted Benzophenone

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1665 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C-Cl Stretch | 750-700 |

Note: The data in this table is representative of substituted benzophenones and is intended for illustrative purposes.

Excited State Calculations and Spectroscopy Predictions

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. These calculations are crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The calculations yield the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths, which are related to the intensity of the absorption bands.

For benzophenone and its derivatives, the UV-Vis spectrum is typically characterized by n→π* and π→π* transitions. The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transitions involve the excitation of electrons within the aromatic π system. The positions and intensities of these bands are influenced by the substituents on the phenyl rings. researchgate.net

Table 2: Predicted Electronic Transitions for a Representative Substituted Benzophenone

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (n→π*) | 3.40 | 365 | 0.001 |

| S₀ → S₂ (π→π*) | 4.25 | 292 | 0.150 |

Note: The data in this table is representative of substituted benzophenones and is intended for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide further insights into the dynamic behavior and interactions of this compound.

Potential Energy Surface Scans

Potential energy surface (PES) scans are computational methods used to explore the conformational space of a molecule. For this compound, PES scans are particularly useful for investigating the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. By systematically changing the dihedral angles and calculating the energy at each step, a profile of the rotational energy barriers can be obtained. This information helps to identify the most stable conformations and the energy required to transition between them. The steric hindrance introduced by the ortho-ethyl group is expected to significantly influence the rotational barriers and the preferred dihedral angles of the phenyl rings.

Solvent Interaction Modeling

The behavior of this compound in solution is significantly affected by its interactions with solvent molecules. Solvent interaction modeling can be performed using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. gaussian.com This approach is computationally efficient and can provide good estimates of the solvent's effect on the electronic structure and properties of the solute.

Explicit solvent models, on the other hand, involve simulating the individual solvent molecules surrounding the solute. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of solvent can influence the relative energies of the ground and excited states, leading to shifts in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. longdom.orgacs.org For instance, polar solvents are known to stabilize the π→π* excited state more than the n→π* state in benzophenones, leading to a red shift in the π→π* transition and a blue shift in the n→π* transition. oregonstate.edu

Structure-Reactivity and Structure-Property Relationships from Theoretical Insights

Theoretical calculations provide valuable descriptors that can be used to establish structure-reactivity and structure-property relationships. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using various calculated molecular descriptors, such as electronic properties (e.g., dipole moment, polarizability), steric parameters, and thermodynamic properties. nih.gov These models can be used to predict the biological activity or physical properties of related compounds without the need for extensive experimental work. For substituted benzophenones, descriptors such as the electrophilicity index can be important in predicting their reactivity and potential toxicity. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biological Research Perspectives of Benzophenone Derivatives in Vitro and Mechanistic

Antimicrobial Activity Studies (In Vitro)

The benzophenone (B1666685) framework has been integrated with various heterocyclic moieties to create derivatives with notable antimicrobial activity. nih.gov

Antibacterial Efficacy

Several studies have highlighted the potential of benzophenone derivatives as antibacterial agents. For instance, novel benzophenone-based 1,2,3-triazole hybrids have demonstrated potent inhibitory effects against various bacterial strains, in some cases exceeding the efficacy of the standard drug ampicillin. jchemlett.com

The antibacterial activity of these derivatives is often influenced by the nature and position of substituents on the phenyl rings. jchemlett.com For example, the substitution of a p-nitro group versus an o-methyl group on the phenyl ring can result in different levels of activity. jchemlett.com

Specific chlorinated derivatives have also shown promise. A study on 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol revealed promising antibacterial activity against both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL. nih.gov Another series of chlorinated compounds, including N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide and 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide, were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Examples of In Vitro Antibacterial Activity of Benzophenone Analogues

| Compound/Derivative Class | Target Bacteria | Observed Efficacy | Source |

|---|---|---|---|

| Benzophenone based 1,2,3-triazole hybrids (e.g., 8d, 8h, 8l) | Various bacterial strains | Potent inhibitors compared to standard drug ampicillin. | jchemlett.com |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative and Gram-positive bacteria | MIC of 8 µg/mL. | nih.gov |

| Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Demonstrated bactericidal activity. | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacterial strains | Exhibited antimicrobial activity. | nih.gov |

Antifungal Efficacy

Naturally occurring benzophenones have been reported to possess antifungal properties. jchemlett.comnih.gov Research into synthetic derivatives has also identified antifungal potential. For instance, studies on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives showed that a specific 1,3-oxazole compound exhibited an antimicrobial effect against the yeast strain Candida albicans. nih.gov This suggests that, like antibacterial activity, the antifungal properties of benzophenone derivatives can be tuned through chemical modification.

Inhibition of Biofilm Formation (for analogues)

Bacterial biofilm formation is a significant challenge in treating infections, as it confers resistance to conventional antibiotics. nih.gov A promising strategy to combat this is the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate biofilm formation. nih.govopenrepository.com

Research on analogues of N-acyl homoserine lactones (AHLs), which are signaling molecules in QS systems, has shown that modifying their structure can disrupt biofilm formation. nih.gov For example, replacing the lactone moiety of native AHL molecules with cyclohexanone (B45756) or cyclopentyl groups has resulted in significant biofilm inhibitory effects against pathogens like Pseudomonas aeruginosa. nih.gov While research specifically detailing biofilm inhibition by 4-Chloro-2'-ethylbenzophenone is not prominent, the broader field of developing small molecules to interfere with bacterial communication and biofilm development is an active area of investigation. nih.govresearchgate.net These strategies often involve down-regulating genes associated with QS pathways and biofilm formation, providing a theoretical basis for designing new antibiofilm agents. researchgate.net

Anticancer Activity Investigations (In Vitro)

The benzophenone scaffold is a recurring motif in molecules exhibiting a variety of biological activities, including anticancer effects. nih.gov Numerous studies have synthesized and evaluated benzophenone derivatives for their potential as antitumor agents. researchgate.netinformahealthcare.com

Cytotoxicity in Cancer Cell Lines

A primary method for evaluating anticancer potential is to assess a compound's cytotoxicity against various cancer cell lines. Benzophenone derivatives have demonstrated significant cytotoxic effects across a wide spectrum of human cancers.

For instance, a series of benzophenone derivatives bearing a naphthalene (B1677914) moiety was evaluated against the human breast cancer cell line (MCF-7). nih.gov One compound, designated 4u, was found to be the most active, with a half-maximal inhibitory concentration (IC50) of 1.47 µM, which is more potent than the standard drug cisplatin (B142131) (IC50 = 15.24 µM). nih.gov In another study, compound 3c, a synthetic benzophenone, exhibited stronger inhibitory activities against fourteen different cancer cell lines than cisplatin and was more cytotoxic against hepatocarcinoma SMMC-7721 cells than Taxol, with an IC50 of approximately 0.111 μM. researchgate.netinformahealthcare.com

Similarly, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) showed significant growth inhibition against SNB-19 (glioblastoma), NCI-H460 (lung cancer), and SNB-75 (glioblastoma) cell lines at a concentration of 10 µM. nih.gov The versatility of the benzophenone scaffold allows for modifications that can lead to potent and selective anticancer agents. nih.govnih.gov

Table 2: Selected Examples of In Vitro Cytotoxicity of Benzophenone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / Activity | Source |

|---|---|---|---|

| Compound 4u (Benzophenone with naphthalene moiety) | MCF-7 (Breast) | 1.47 ± 0.14 μM | nih.gov |

| Compound 3c | SMMC-7721 (Hepatocarcinoma) | ~0.111 μM | researchgate.netinformahealthcare.com |

| Compound 18 (Benzophenone glucopyranoside derivative) | Esophageal, Stomach, Prostate cancer lines | IC50 < 10 μM | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19, NCI-H460, SNB-75 | Significant growth inhibition at 10 µM | nih.gov |

| (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide (B165840) (4) | HepG2 (Liver) | Higher activity than doxorubicin | nih.gov |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid ligand (Complex 1) | HepG2, HeLa, A549 | More cytotoxic than cisplatin | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.